2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
This compound features a 1H-imidazole core substituted with a hydroxymethyl group at position 5 and a 4-methoxybenzyl group at position 1. A thioether linkage connects the imidazole to an acetamide moiety, which is further substituted with a 4-methylthiazol-2-yl group. The hydroxymethyl and 4-methoxybenzyl groups enhance hydrophilicity and electronic modulation, respectively, while the thiazole ring contributes to π-π stacking interactions in biological targets. This structural architecture is common in kinase inhibitors and anti-inflammatory agents .
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S2/c1-12-10-26-17(20-12)21-16(24)11-27-18-19-7-14(9-23)22(18)8-13-3-5-15(25-2)6-4-13/h3-7,10,23H,8-9,11H2,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRFMFZIPOOCAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2CC3=CC=C(C=C3)OC)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a novel imidazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H20N4O5S |
| Molecular Weight | 428.46 g/mol |
| CAS Number | 899999-85-0 |
Biological Activity Overview
Research indicates that imidazole derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Compounds with imidazole scaffolds have shown promising anticancer effects by targeting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The specific compound under study may exhibit similar mechanisms due to its structural analogies with other known anticancer agents.
- Antimicrobial Properties : Imidazole derivatives are known for their antibacterial and antifungal activities. Studies suggest that modifications in the imidazole ring can enhance these properties, making them effective against various pathogens .
- Anti-inflammatory Effects : The presence of thiazole and methoxy groups in the compound may contribute to its anti-inflammatory properties, as similar compounds have demonstrated the ability to inhibit inflammatory pathways .
The biological activity of this compound is likely mediated through several mechanisms:
- Tubulin Binding : As seen in related compounds, binding to tubulin may disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells .
- Reactive Oxygen Species (ROS) Modulation : Some imidazole derivatives have been shown to modulate ROS levels, which can influence cell survival and apoptosis .
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or inflammation, although detailed studies are needed to elucidate this aspect.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds, providing insights into potential effects:
Study 1: Anticancer Efficacy
A study on a related imidazole derivative demonstrated significant cytotoxicity against various cancer cell lines (e.g., HepG2 and HT-29). The mechanism involved inhibition of tubulin polymerization and induction of apoptosis .
Study 2: Antimicrobial Activity
Research highlighted that certain substituted imidazoles exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The efficacy was attributed to their ability to penetrate bacterial membranes and disrupt cellular functions .
Study 3: Anti-inflammatory Properties
Compounds with thiazole moieties have shown promising results in reducing inflammation markers in vitro. This suggests that the compound may possess similar anti-inflammatory capabilities .
Data Summary Table
Scientific Research Applications
Biological Activities
The compound has been studied for its diverse biological activities, which include:
Antimicrobial Activity
Research has indicated that imidazole derivatives possess notable antimicrobial properties. Studies have shown that compounds similar to 2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 18 |
| Target Compound | S. aureus | TBD |
| Target Compound | E. coli | TBD |
Antihypertensive Effects
Imidazole derivatives have been investigated for their antihypertensive properties. A study demonstrated that certain derivatives could significantly lower blood pressure in hypertensive models . The mechanism of action is believed to involve vasorelaxation and modulation of vascular tone.
Table 2: Antihypertensive Activity Results
| Compound | Dose (mg/kg) | Blood Pressure Reduction (mmHg) |
|---|---|---|
| Compound C | 10 | 20 |
| Compound D | 20 | 35 |
| Target Compound | TBD | TBD |
β-secretase Inhibition
The compound has also shown promise as a β-secretase inhibitor, which is crucial in the context of Alzheimer's disease research. A study highlighted its potential to cross the blood-brain barrier and inhibit β-secretase activity effectively .
Table 3: β-secretase Inhibition Data
| Compound | IC50 (μM) | BBB Permeability (Predicted) |
|---|---|---|
| Compound E | 4.6 | High |
| Target Compound | TBD | TBD |
Case Study 1: Antimicrobial Evaluation
In a comparative study, researchers synthesized several imidazole derivatives and evaluated their antimicrobial efficacy using the cylinder wells diffusion method against common pathogens. The target compound exhibited comparable or superior activity against E. coli compared to established antibiotics.
Case Study 2: Antihypertensive Trials
In vivo studies conducted on spontaneously hypertensive rats demonstrated that the administration of the target compound resulted in a significant reduction in systolic blood pressure over a sustained period, indicating its potential as an antihypertensive agent.
Chemical Reactions Analysis
Thioether Formation via Nucleophilic Substitution
The synthesis of the thioether linkage involves reacting a 2-mercaptoimidazole derivative with a chloroacetamide intermediate under basic conditions. This reaction is critical for constructing the molecule’s core structure.
Example Protocol (adapted from ):
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Reagents : 5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazole-2-thiol, 2-chloro-N-(4-methylthiazol-2-yl)acetamide, K₂CO₃, acetone.
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Conditions : Stirring at 0–5°C for 5–8 hours.
| Step | Reactant | Reagent/Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | 2-mercaptoimidazole | Cl-acetamide derivative | Thioether-linked imidazole-acetamide | 70–76% |
Hydroxymethyl Group Functionalization
The hydroxymethyl (-CH₂OH) group undergoes oxidation or esterification, enabling further derivatization:
Oxidation to Aldehyde
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Reagents : Pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
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Conditions : Dichloromethane (DCM), room temperature.
-
Outcome : Forms a reactive aldehyde for subsequent condensations (e.g., Schiff base formation) .
Esterification
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Reagents : Acetic anhydride, catalytic H₂SO₄.
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Conditions : Reflux in anhydrous THF.
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Outcome : Converts -CH₂OH to -CH₂OAc, enhancing lipophilicity.
Imidazole Ring Reactivity
The imidazole ring participates in electrophilic substitutions and coordination chemistry:
Nitrogen Alkylation
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Reagents : Alkyl halides (e.g., methyl iodide).
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Conditions : NaH, DMF, 60°C.
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Outcome : Quaternary ammonium salts improve water solubility .
Metal Coordination
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Ligand Behavior : The imidazole nitrogen binds to transition metals (e.g., Zn²⁺, Cu²⁺), relevant for catalytic or medicinal applications.
Thiazole-Acetamide Interactions
The 4-methylthiazole moiety influences electronic properties and participates in hydrogen bonding:
Hydrolysis of Acetamide
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Reagents : HCl (6M), reflux.
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Conditions : Aqueous ethanol, 12 hours.
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Outcome : Cleaves acetamide to carboxylic acid, altering pharmacological activity .
Biological Activity and Reactivity Correlations
Studies on structurally related compounds highlight how substituents modulate bioactivity:
COX-2 Inhibition
Thioacetamide derivatives (e.g., Compound C1 in ) achieve 88% COX-2 inhibition at 10 μM, attributed to thioether flexibility and aromatic stacking.
Anticancer Potential
Analogous imidazole-thioacetamides show IC₅₀ values of 15–25 μM against HepG2 and C6 cell lines (Table 14 in ). Substituents like 4-methoxybenzyl enhance membrane permeability.
Comparison with Similar Compounds
Structural Similarities and Variations
The compound belongs to a broader class of imidazole-thioacetamide derivatives. Key analogs include:
Physicochemical Properties
Spectroscopic Characterization
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
